N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c1-9(18)16(2)11-3-5-17(6-4-11)12-14-7-10(13)8-15-12/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFYISLHTSMIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
5-Bromo-2-chloropyrimidine reacts with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to displace the chloride. This reaction typically proceeds at 80–100°C for 12–24 hours, yielding 5-bromo-2-(piperidin-1-yl)pyrimidine with >80% efficiency.
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed coupling offers higher regioselectivity. Using 5-bromo-2-chloropyrimidine , Pd(OAc)₂/Xantphos, and piperidine in toluene at 110°C, the reaction achieves >90% yield.
Functionalization of Piperidin-4-amine
Methylation and Acylation Sequence
Weinreb Amide Approach
An alternative route involves converting piperidine-4-carboxylic acid to its Weinreb amide (11 in), followed by Grignard addition and reductive amination to install the N-methylacetamide group.
Convergent Synthesis of the Target Compound
Coupling of Fragments
The final step involves reacting 5-bromo-2-(piperidin-1-yl)pyrimidine with N-methylpiperidin-4-ylacetamide under Mitsunobu conditions (DEAD, PPh₃) or via reductive amination. However, steric hindrance necessitates optimized conditions:
One-Pot Sequential Synthesis
A streamlined approach combines NAS and acylation in a single vessel:
-
NAS : Piperidine + 5-bromo-2-chloropyrimidine → intermediate.
-
In-situ Acylation : Add acetic anhydride and methylamine to functionalize the 4-position.
Optimization Challenges and Solutions
Solubility Issues
Low solubility of intermediates in polar solvents (e.g., DMSO) is mitigated by using chlorobenzene or THF with catalytic DMAP.
Regioselectivity in Pyrimidine Substitution
Electron-withdrawing bromine at the 5-position directs coupling to the 2-position, ensuring high regioselectivity in NAS and Buchwald-Hartwig reactions.
Analytical Characterization
Key spectral data for the target compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 2H, pyrimidine-H), 4.20–4.10 (m, 2H, piperidine-H), 3.05 (s, 3H, N-CH₃), 2.85–2.70 (m, 2H, piperidine-H), 2.10 (s, 3H, COCH₃).
-
HRMS (ESI+) : m/z calc. for C₁₃H₁₈BrN₄O [M+H]⁺: 349.06, found: 349.05.
Industrial-Scale Considerations
The patent CN1324003C highlights distillation techniques for removing acetic acid byproducts during acylation, ensuring >95% purity. For large batches, continuous flow reactors improve efficiency in NAS and coupling steps .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets . The acetamide group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Substituent Analysis of Piperidine-Acetamide Derivatives
The table below compares key structural features of N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide with similar compounds:
Key Observations :
- The 5-bromopyrimidine group in the target compound distinguishes it from benzyl or phenylethyl substituents in opioid-like analogs (e.g., –6). This heterocyclic group may enhance binding to kinase ATP pockets or DNA/RNA via halogen interactions .
- Bromine vs. Methyl/Sulfur in Pyrimidine Scaffolds: The bromine atom in the target compound increases molecular weight (212.0 g/mol for Br vs. 15.0 g/mol for CH3) and lipophilicity (cLogP ~2.5 vs. ~1.8 for sulfur analogs), which could enhance membrane permeability .
Pharmacological Implications
- Opioid Receptor Affinity: Fentanyl analogs () with phenylethyl/benzyl-piperidine motifs exhibit high affinity for μ-opioid receptors. In contrast, the target compound’s bromopyrimidine group likely redirects activity toward non-opioid targets, such as kinases or antiviral agents .
- Antineoplastic Potential: The antineoplastic compound in shares a piperidine-acetamide backbone but incorporates an imidazo[4,5-b]pyridine and aminocyclobutyl group.
Biological Activity
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16BrN3O
- Molecular Weight : 305.19 g/mol
- CAS Number : [insert CAS number if available]
The presence of a bromopyrimidine moiety and a piperidine ring contributes to its biological activity, particularly in targeting specific receptors or enzymes involved in various physiological processes.
Antifungal Activity
Recent studies have demonstrated that derivatives of piperidine, including compound 1, exhibit significant antifungal properties. For instance, research on piperidine-based 1,2,3-triazolylacetamide derivatives showed promising activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of compound 1. A study reported that certain derivatives with similar structural features exhibited anti-pyroptotic activity, significantly reducing interleukin-1 beta (IL-1β) levels by approximately 18–21% . This suggests that compound 1 may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which compound 1 exerts its biological effects are still under investigation. However, it is hypothesized that the bromopyrimidine group may enhance binding affinity to specific targets within cells, thereby influencing signaling pathways involved in apoptosis and inflammation.
In Vitro Studies
In vitro experiments have shown that compound 1 and its analogs can disrupt fungal cell membranes, leading to cell death. The disruption was confirmed through viability assays and cell count measurements, indicating a fungicidal mechanism .
Comparative Analysis of Derivatives
A comparative analysis of various derivatives of piperidine-based compounds revealed that modifications in their chemical structure significantly impacted their biological activities. For example:
| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity |
|---|---|---|---|
| Compound 1 | 0.24 - 0.97 | 0.97 - 3.9 | High Antifungal |
| Compound 2 | Not specified | Not specified | Moderate Antifungal |
| Compound 3 | Not specified | Not specified | Low Antifungal |
These results highlight the importance of structural optimization in enhancing the efficacy of piperidine derivatives against fungal pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methylacetamide?
- Methodological Answer: Synthesis typically involves coupling 5-bromopyrimidine derivatives with functionalized piperidine intermediates. For example:
- Step 1: React 5-bromopyrimidine-2-amine with a piperidin-4-yl precursor (e.g., 1-methylpiperidin-4-amine) under Buchwald-Hartwig amination conditions .
- Step 2: Acetylate the secondary amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
- Characterization: Confirm structure via -NMR (peaks at δ 1.2–1.4 ppm for piperidine protons, δ 2.1 ppm for methylacetamide) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: - and -NMR to confirm proton environments and carbon backbone. For example, the piperidine ring’s axial/equatorial protons show distinct splitting patterns .
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 341.08 for CHBrNO).
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .
Q. How does the bromine substituent influence the compound’s reactivity?
- Methodological Answer:
- The 5-bromo group on pyrimidine acts as a leaving group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
- Electronic Effects: Bromine’s electron-withdrawing nature polarizes the pyrimidine ring, enhancing electrophilic substitution at the 4-position .
- Stability: Bromine increases molecular weight and may reduce solubility in polar solvents, necessitating DMSO or DMF for dissolution in biological assays .
Advanced Research Questions
Q. How can computational modeling predict biological targets or binding modes?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to dock the compound into active sites of target proteins (e.g., kinases or GPCRs). Key interactions:
- Bromine forms halogen bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets).
- Piperidine’s nitrogen may participate in hydrogen bonding .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF for higher coupling efficiency in Pd-catalyzed amination steps (yield increases from 45% to 72%) .
- Catalyst Screening: Test Pd(dba)/Xantphos vs. Pd(OAc)/BINAP systems for improved regioselectivity .
- Temperature Control: Lower reaction temperatures (0–5°C) during acetylation to minimize side-product formation .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Methodological Answer:
- Piperidine Modifications: Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and selectivity for target receptors .
- Pyrimidine Substitutions: Swap bromine for chlorine or trifluoromethyl groups to modulate lipophilicity (logP values: Br = 2.8 vs. CF = 3.1) .
- Bioisosteres: Replace acetamide with sulfonamide to improve metabolic stability (e.g., t increases from 1.2 to 3.8 hours in microsomal assays) .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
